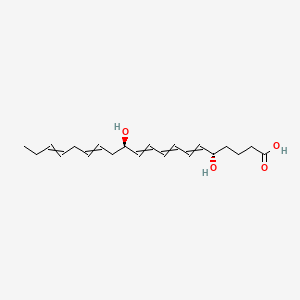![molecular formula C22H25N3O2S B1225738 N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B1225738.png)
N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide is a member of benzothiazoles.
Aplicaciones Científicas De Investigación
Synthesis and High-Yield Production : Research by Bobeldijk et al. (1990) focused on synthesizing (S)-BZM and (S)-IBZM, precursors of N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide. This involved a high-yield process starting from 2,6-dimethoxybenzoic acid, indicating the chemical's potential in efficient synthesis techniques (Bobeldijk et al., 1990).
Neuroleptic Activity : Iwanami et al. (1981) conducted a study on benzamides, including variants similar to this compound, for potential neuroleptic (antipsychotic) activities. This research demonstrated a correlation between structure and neuroleptic activity, hinting at its therapeutic potential in mental health disorders (Iwanami et al., 1981).
Antimicrobial Properties : Patel et al. (2011) explored the antimicrobial efficacy of new pyridine derivatives, including compounds structurally related to this compound. This indicates its potential application in combating bacterial and fungal strains (Patel et al., 2011).
Antihyperglycemic Agents : A study by Nomura et al. (1999) on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, similar in structure to this compound, was part of a search for new antidiabetic agents. This suggests its potential use in treating diabetes mellitus (Nomura et al., 1999).
Gelator Behavior and Non-Covalent Interactions : Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior. This research helps understand the role of non-covalent interactions in substances similar to this compound (Yadav & Ballabh, 2020).
Glucokinase Activator for Diabetes Treatment : Park et al. (2014) identified novel benzamide derivatives as potent glucokinase activators, with potential implications for type 2 diabetes treatment. This indicates the relevance of similar compounds in medical applications (Park et al., 2014).
Dopamine D-2 Receptor Interaction : Högberg et al. (1990) synthesized and evaluated a series of benzamides for their affinity with the dopamine D-2 receptor. This study informs about the interaction of similar compounds with neurotransmitter systems, relevant for neurological and psychiatric research (Högberg et al., 1990).
Heparanase Inhibition and Anticancer Potential : Xu et al. (2006) discussed N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides as inhibitors of heparanase, suggesting a possible application in cancer therapy (Xu et al., 2006).
Propiedades
Fórmula molecular |
C22H25N3O2S |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C22H25N3O2S/c1-24-14-7-8-16(24)13-15-25(21(26)17-9-3-5-11-19(17)27-2)22-23-18-10-4-6-12-20(18)28-22/h3-6,9-12,16H,7-8,13-15H2,1-2H3 |
Clave InChI |
VJWZYBFEWVNBCF-UHFFFAOYSA-N |
SMILES |
CN1CCCC1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4OC |
SMILES canónico |
CN1CCCC1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



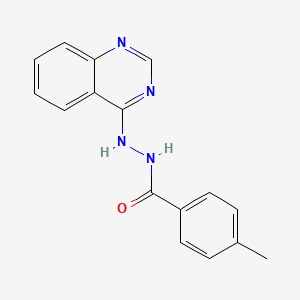

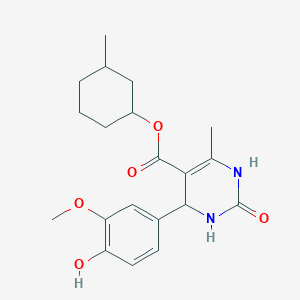


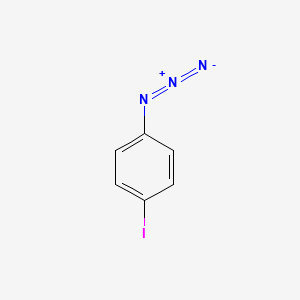
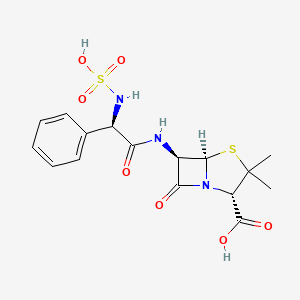
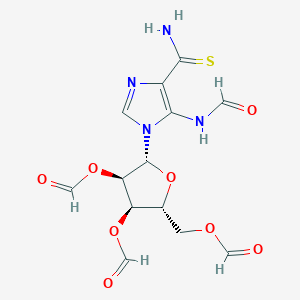

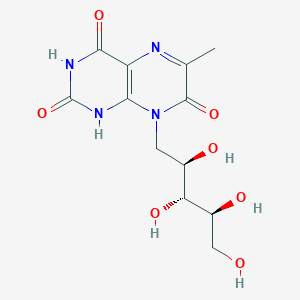
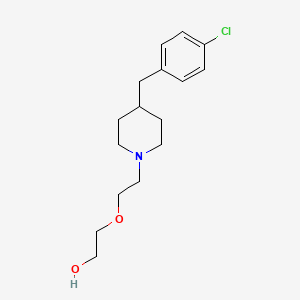
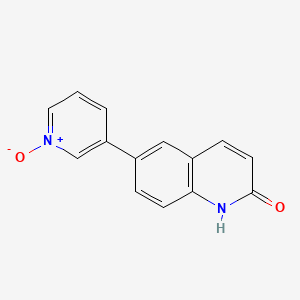
![4-methoxy-N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]benzamide](/img/structure/B1225675.png)
